molecular formula C21H16N4O B11260895 N-(5-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(5-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11260895
M. Wt: 340.4 g/mol
InChI Key: RMVVDXBFLGKPLF-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with pyridine rings and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions: The quinoline core is then subjected to substitution reactions to introduce the pyridine rings. This can be achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be done by reacting the substituted quinoline with an appropriate amine in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and strong bases (e.g., sodium hydride) for nucleophilic substitution.

Major Products

    Oxidation: Formation of pyridine carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Various substituted quinoline derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, N-(5-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins or enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide depends on its interaction with biological targets. It may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    N-(2-pyridinyl)-2-(pyridin-3-yl)quinoline-4-carboxamide: Lacks the methyl group on the pyridine ring.

    N-(5-methylpyridin-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide: Has a different substitution pattern on the pyridine rings.

Uniqueness

N-(5-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H16N4O

Molecular Weight

340.4 g/mol

IUPAC Name

N-(5-methylpyridin-2-yl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H16N4O/c1-14-8-9-20(23-12-14)25-21(26)17-11-19(15-5-4-10-22-13-15)24-18-7-3-2-6-16(17)18/h2-13H,1H3,(H,23,25,26)

InChI Key

RMVVDXBFLGKPLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4

Origin of Product

United States

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